(E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Description
This compound is a pyrazole-based carbohydrazide derivative characterized by a 1,2-dihydroacenaphthylene moiety at position 3 of the pyrazole ring and a 4-nitrophenyl ethylidene group attached via a hydrazide linkage. The (E)-configuration of the ethylidene group ensures planar geometry, which is critical for intermolecular interactions such as π-π stacking or hydrogen bonding. The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, enhancing stability and influencing reactivity in biological or catalytic contexts .
Properties
IUPAC Name |
3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3/c1-14(15-7-10-18(11-8-15)29(31)32)25-28-24(30)22-13-21(26-27-22)19-12-9-17-6-5-16-3-2-4-20(19)23(16)17/h2-4,7-13H,5-6H2,1H3,(H,26,27)(H,28,30)/b25-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDNXJKELYAPMH-AFUMVMLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C3CCC4=C3C2=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C3CCC4=C3C2=CC=C4)/C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the synthesis, biological evaluations, and mechanisms of action of this specific compound.
Synthesis
The synthesis of the target compound involves several steps, typically starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Pyrazole Ring: The initial reaction often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions: Further modifications can introduce substituents such as nitrophenyl groups to enhance biological activity.
- Final Functionalization: The acenaphthylene moiety is incorporated to improve lipophilicity and target specificity.
Biological Activity
Research has indicated that pyrazole derivatives exhibit a range of biological activities:
- Anticancer Activity: Some studies have reported significant antiproliferative effects against various cancer cell lines. For instance, related pyrazole compounds have shown IC₅₀ values in the low micromolar range against breast cancer (MCF-7) cells, indicating potent inhibitory effects on tumor growth .
- Anti-inflammatory Properties: Molecular docking studies suggest that pyrazole derivatives can inhibit key inflammatory pathways, potentially acting on targets such as COX enzymes and NF-kB signaling .
- Antioxidant Activity: Compounds similar to (E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide have demonstrated antioxidant properties through the scavenging of free radicals and modulation of oxidative stress markers .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of Enzyme Activity: Many pyrazoles act as enzyme inhibitors, particularly against kinases involved in cancer progression. For example, some derivatives have been shown to inhibit EGFR kinase with IC₅₀ values comparable to established drugs like erlotinib .
- Induction of Apoptosis: Studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study 1: Antiproliferative Effects
- Case Study 2: Anti-inflammatory Mechanisms
Data Summary
The following table summarizes key findings related to the biological activity of pyrazole derivatives:
| Compound Name | Activity Type | IC₅₀ Value (μM) | Target |
|---|---|---|---|
| C5 | Antiproliferative | 0.08 | MCF-7 Cells |
| M6 | Anti-inflammatory | N/A | COX Enzymes |
| Various | Antioxidant | N/A | Free Radicals |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Variations and Substituent Effects
The compound is compared to three key analogs (Table 1):
Table 1 : Structural comparison of the target compound with analogs.
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group in the target compound increases electrophilicity compared to the 2-hydroxyphenyl group in , which donates electrons via resonance. This difference impacts solubility (the nitro group reduces aqueous solubility) and reactivity in nucleophilic substitutions .
- Aromatic Substituents : The dichlorophenyl group in enhances lipophilicity and membrane permeability compared to the nitro group, which may improve bioavailability in hydrophobic environments .
2.3 Physicochemical Properties
- Melting Points : Nitro-substituted derivatives (target compound, ) exhibit higher melting points (>250°C) compared to hydroxyl- or chloro-substituted analogs (e.g., 194–226°C in ), reflecting stronger intermolecular forces (e.g., dipole-dipole interactions) .
- Solubility : The nitro group reduces solubility in polar solvents (e.g., water) but enhances solubility in DMSO or DMF, critical for biological assays .
2.5 Computational and Crystallographic Insights
- DFT Calculations: Studies on revealed that electron-withdrawing groups (e.g., Cl, NO₂) stabilize the lowest unoccupied molecular orbital (LUMO), enhancing electrophilicity. The target compound’s LUMO energy is expected to be lower than hydroxyl-substituted analogs, favoring charge-transfer interactions .
- Molecular Docking : AutoDock Vina simulations () predict that the nitro group in the target compound forms strong hydrogen bonds with protein active sites (e.g., kinase enzymes), whereas dichlorophenyl analogs rely on hydrophobic interactions .
Preparation Methods
Synthesis of 3-(1,2-Dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide
The pyrazole core is synthesized via cyclocondensation of acenaphthenequinone with a hydrazine derivative. Key steps include:
Procedure
- Cyclocondensation : Acenaphthenequinone (5.0 g, 28.7 mmol) and methyl hydrazinoacetate (3.8 g, 31.6 mmol) are refluxed in ethanol (50 mL) with glacial acetic acid (0.5 mL) for 8 hours.
- Carbohydrazide Formation : The resulting pyrazole ester (4.2 g, 15.4 mmol) is treated with hydrazine hydrate (5 mL, 80%) in methanol (30 mL) at 75°C for 3 minutes in a microchannel reactor, yielding 3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide (3.9 g, 95% yield).
Key Analytical Data
Schiff Base Condensation with 4-Nitroacetophenone
The carbohydrazide intermediate undergoes condensation with 4-nitroacetophenone to form the final product:
Procedure
- Reaction Setup : A mixture of 3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide (2.0 g, 7.2 mmol), 4-nitroacetophenone (1.3 g, 7.9 mmol), and ethanol (40 mL) is refluxed with 3 drops of glacial acetic acid for 3 hours.
- Workup : The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from dioxane to yield the title compound (2.4 g, 82% yield).
Key Analytical Data
- IR (KBr) : 3255 cm⁻¹ (O–H), 1520 cm⁻¹ (NO₂), 1475 cm⁻¹ (C=N).
- 1H NMR (DMSO-d6) : δ 9.12 (s, 1H, CH=N), 8.20–8.24 (d, J = 8.8 Hz, 2H, Ar–NO₂), 7.75–7.81 (m, 4H, acenaphthenyl-H).
Mechanistic Insights and Optimization
Role of Solvent and Catalysts
- Ethanol vs. Xylene : Ethanol facilitates proton exchange in Schiff base formation, while xylene (used in analogous amidation reactions) requires rigorous anhydrous conditions to avoid hydrolysis.
- Acid Catalysis : Glacial acetic acid protonates the carbonyl oxygen of 4-nitroacetophenone, enhancing electrophilicity for nucleophilic attack by the carbohydrazide’s NH₂ group.
Temperature and Reaction Time
- Cyclocondensation : Reflux (78°C) ensures complete ring closure within 8 hours.
- Schiff Base Formation : Prolonged heating (>5 hours) leads to decomposition, whereas shorter durations (<2 hours) result in incomplete conversion.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Microchannel Reactor | 95 | 99.9 | Rapid reaction time (3 minutes) |
| Conventional Reflux | 82 | 98.5 | Scalability for bulk synthesis |
Challenges and Impurity Profiling
Common Byproducts
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
